2-Bromo-3-chloro-4-methyl-6-nitroaniline
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Overview
Description
2-Bromo-3-chloro-4-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrClN2O2 It is a derivative of aniline, featuring bromine, chlorine, methyl, and nitro substituents on the benzene ring
Scientific Research Applications
2-Bromo-3-chloro-4-methyl-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: It is used in gas chromatography for analytical determinations.
Biological Studies: Its derivatives may be studied for potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-methyl-6-nitroaniline typically involves multiple steps:
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-methyl-6-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine, N-bromosuccinimide (NBS), chlorine gas.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Amination: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methyl-6-nitroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological studies, its effects would depend on the molecular targets and pathways involved, which could include interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-4-nitroaniline
- 2-Chloro-4-nitro-6-bromoaniline
- 4-Bromo-2-methyl-6-nitroaniline
Uniqueness
2-Bromo-3-chloro-4-methyl-6-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
2-bromo-3-chloro-4-methyl-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O2/c1-3-2-4(11(12)13)7(10)5(8)6(3)9/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWPQYDMVDRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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